CAS 58841-71-7 2,8-dimethoxydibenzofuran physical and chemical properties
CAS 58841-71-7 2,8-dimethoxydibenzofuran physical and chemical properties
Title: CAS 58841-71-7 (2,8-Dimethoxydibenzofuran): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications
Executive Summary
As a Senior Application Scientist evaluating heterocyclic building blocks for advanced materials and pharmaceutical synthesis, 2,8-Dimethoxydibenzofuran (2,8-DMDBF, CAS 58841-71-7) stands out as a highly rigid, coplanar, and electron-rich scaffold. The strategic placement of methoxy groups at the 2 and 8 positions fundamentally alters the electronic landscape of the dibenzofuran core. This transforms it into a versatile monomer for transition-metal-catalyzed cross-coupling and a prime candidate for regioselective electrophilic aromatic substitution. This guide dissects its physicochemical properties, mechanistic behavior, and field-proven experimental protocols to provide a self-validating framework for laboratory applications.
Physicochemical Profiling and Mechanistic Causality
To design robust synthetic workflows, one must first understand the intrinsic properties of the molecule. Table 1 summarizes the core quantitative data for 2,8-DMDBF.
Table 1: Physicochemical Properties of 2,8-Dimethoxydibenzofuran
| Property | Value |
| CAS Number | 58841-71-7 |
| Chemical Name | 2,8-Dimethoxydibenzofuran |
| Molecular Formula | C14H12O3 ()[1] |
| Molecular Weight | 228.24 g/mol ()[1] |
| Structural Features | Tricyclic heteroaromatic core with two electron-donating -OCH3 groups |
| Reactivity Profile | Highly susceptible to electrophilic attack; capable of C-O bond activation |
Mechanistic Causality: The stability and reactivity of 2,8-DMDBF are governed by the resonance electron-donating effect (+R) of the methoxy oxygen atoms. These groups pump electron density into the aromatic rings, specifically increasing the nucleophilicity at the para positions (C3 and C7) relative to the methoxy substituents. This electronic bias dictates the regioselectivity of downstream functionalizations, ensuring high-yield, predictable transformations without the need for complex directing groups.
Functionalization Logic: Electrophilic Aromatic Substitution
The most fundamental modification of 2,8-DMDBF involves electrophilic aromatic substitution, such as bromination, to create halogenated intermediates for further cross-coupling.
Mechanistic logic of 2,8-DMDBF electrophilic bromination directed by methoxy groups.
Protocol 1: Synthesis of 3,7-Dibromo-2,8-dimethoxydibenzofuran This protocol outlines the regioselective bromination of 2,8-DMDBF, a critical step for generating monomers for traditional Suzuki or Stille polymerizations ()[2].
Step-by-Step Methodology:
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Dissolution : Dissolve 1.0 equivalent of 2,8-DMDBF in anhydrous glacial acetic acid within a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
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Electrophile Addition : Slowly add 2.1 equivalents of elemental bromine (Br2) dissolved in glacial acetic acid dropwise over 30 minutes at room temperature.
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Reaction Propagation : Stir the mixture continuously for 4 hours.
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Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate. The slow addition of bromine prevents over-bromination and controls the exothermic nature of the reaction.
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Quenching : Pour the reaction mixture into ice-cold distilled water to precipitate the product.
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Purification : Filter the crude solid under a vacuum and recrystallize from dilute ethanol to yield pure 3,7-dibromo-2,8-dimethoxydibenzofuran[2].
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Self-Validation : Analyze the product via 1H NMR. The disappearance of protons at the 3 and 7 positions and the retention of the methoxy singlet confirm regioselective para-bromination.
Advanced Applications: C-O Cleavage Polycondensation
In modern polymer chemistry, 2,8-DMDBF is utilized directly as a monomer via the catalytic cleavage of its inert C-O bonds. This Kumada-Tamao-Corriu-type cross-coupling polycondensation eliminates the need for prior halogenation, streamlining the synthesis of π-conjugated polymers ()[3].
Catalytic cycle for Ni-catalyzed cross-coupling polycondensation via C-O bond cleavage.
Protocol 2: Ni-Catalyzed Cross-Coupling Polycondensation This workflow details the direct polymerization of 2,8-DMDBF with a fluorene-tethered di-Grignard reagent, achieving high molecular weight polymers (e.g., Mn = 10.6 kDa, PDI = 2.29) with excellent yields (up to 93%)[3].
Step-by-Step Methodology:
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Inert Preparation : Inside a nitrogen-filled glovebox, charge a Schlenk tube with 2,8-DMDBF (1.0 eq) and a highly active Ni(II) catalyst (e.g., a mixed NHC/phosphine Ni complex, 5 mol%).
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Solvent Addition : Add anhydrous toluene to dissolve the monomer and catalyst.
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Transmetalation Initiation : Inject the fluorene-tethered di-Grignard reagent (1.0 eq) dropwise at room temperature.
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Polymerization : Seal the tube, remove it from the glovebox, and heat the mixture to 100°C for 24 hours.
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Causality: The elevated temperature is required to drive the challenging oxidative addition of the Ni catalyst into the robust ethereal C-O bond of the methoxy group.
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Termination & Precipitation : Cool the mixture and quench by pouring it into a vigorously stirred solution of methanol and concentrated HCl.
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Isolation : Collect the precipitated polymer via filtration and subject it to Soxhlet extraction (using methanol, then hexanes, and finally chloroform) to isolate the pure π-conjugated polymer[3].
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Self-Validation : Gel Permeation Chromatography (GPC) should be used to confirm the molecular weight (Mn > 10 kDa) and polydispersity index (PDI).
Conclusion
The unique electronic topology of 2,8-dimethoxydibenzofuran makes it an indispensable building block. Whether serving as a precursor for highly functionalized dibenzofuran derivatives via electrophilic substitution or acting as a direct monomer in cutting-edge C-O cleavage polycondensations, 2,8-DMDBF offers researchers a reliable, high-performance scaffold for advanced material design.
References
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National Center for Biotechnology Information. "2,8-Dimethoxydibenzofuran | C14H12O3 | CID 458262" PubChem. URL:[Link]
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Gilman, H., Swiss, J., Willis, H. B., & Yeoman, F. A. "Dibenzofuran. XX. 2,3,7,8-Derivatives" Journal of the American Chemical Society. URL:[Link]
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Yang, Z.-K., et al. "Cross-coupling polycondensation via C–O or C–N bond cleavage" Nature Communications. URL:[Link]
